molecular formula C19H21NO4 B271412 ethyl 1-(2-hydroxyethyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylate

ethyl 1-(2-hydroxyethyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylate

Cat. No. B271412
M. Wt: 327.4 g/mol
InChI Key: SHVCHIRSCSDYRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2-hydroxyethyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylate, also known as 5-MeO-MIPT, is a synthetic psychedelic compound that belongs to the tryptamine family. It was first synthesized in 1985 by David Repke and is closely related to the compound 5-MeO-DiPT. 5-MeO-MIPT is a potent serotonin receptor agonist and has been studied for its potential use in scientific research.

Mechanism of Action

Ethyl 1-(2-hydroxyethyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylate acts as a potent agonist at the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, cognition, and perception. It has been found to increase the release of serotonin in the brain, which may contribute to its psychoactive effects. ethyl 1-(2-hydroxyethyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylate also has affinity for the dopamine D2 receptor, which may contribute to its stimulant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 1-(2-hydroxyethyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylate are not well understood. It has been found to produce a range of psychoactive effects, including altered perception, mood, and cognition. It has also been found to produce stimulant effects, such as increased heart rate, blood pressure, and body temperature. However, more research is needed to fully understand the biochemical and physiological effects of ethyl 1-(2-hydroxyethyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylate.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 1-(2-hydroxyethyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylate in lab experiments is its high affinity for the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, cognition, and perception. This makes it a useful tool for studying the role of these receptors in the brain. However, one limitation of using ethyl 1-(2-hydroxyethyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylate is its potent psychoactive effects, which may make it difficult to study in certain contexts.

Future Directions

There are several future directions for research on ethyl 1-(2-hydroxyethyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylate. One area of focus is the potential use of ethyl 1-(2-hydroxyethyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylate in the treatment of depression, anxiety, and other mood disorders. Another area of focus is the role of ethyl 1-(2-hydroxyethyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylate in the regulation of serotonin and dopamine neurotransmission. Additionally, more research is needed to fully understand the biochemical and physiological effects of ethyl 1-(2-hydroxyethyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylate, as well as its potential for abuse and addiction.

Synthesis Methods

The synthesis of ethyl 1-(2-hydroxyethyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylate involves several steps, including the condensation of 5-methoxyindole-3-carboxylic acid with ethyl glyoxylate and the subsequent reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the alkylation of the resulting alcohol with 2-bromoethylamine hydrobromide.

Scientific Research Applications

Ethyl 1-(2-hydroxyethyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylate has been studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to have a high affinity for the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, cognition, and perception. ethyl 1-(2-hydroxyethyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylate has also been studied for its potential use in the treatment of depression, anxiety, and other mood disorders.

properties

Product Name

ethyl 1-(2-hydroxyethyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylate

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

ethyl 1-(2-hydroxyethyl)-5-methoxy-2-methylbenzo[g]indole-3-carboxylate

InChI

InChI=1S/C19H21NO4/c1-4-24-19(22)17-12(2)20(9-10-21)18-14-8-6-5-7-13(14)16(23-3)11-15(17)18/h5-8,11,21H,4,9-10H2,1-3H3

InChI Key

SHVCHIRSCSDYRC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC)CCO)C

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC)CCO)C

Origin of Product

United States

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